REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.CO>C1COCC1>[ClH:1].[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH2:8][CH2:9][NH2:10])[CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)CC#N)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
58 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred at rt for additional 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
between 0 to 2° C
|
Type
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ADDITION
|
Details
|
After addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled down to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After 1 h refluxing the reaction mixture
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Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
the amine extracted twice with 1N aqueous HCl
|
Type
|
ADDITION
|
Details
|
The combined aqueous phases were then treated with concentrated NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted twice with DCM
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 50 ml diethylether
|
Type
|
ADDITION
|
Details
|
treated with 5 ml 2.6N HCl in diethylether
|
Type
|
STIRRING
|
Details
|
stirred at rt for additional 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
Cl.ClC=1C(=C(C=CC1)CCN)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |